N-(2,5-Dioxopyrrolidin-3-yl)cinnamamide
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Overview
Description
Compound 7f is a synthetic organic molecule known for its immunomodulatory potential. It targets cereblon, a substrate receptor of an E3 ubiquitin ligase complex, promoting the proteasomal degradation of the lymphoid transcription factor neo-substrate Aiolos (IKZF3). This compound is distinct from classical thalidomide-based immunomodulatory drugs as it contains a cinnamamide group instead of the glutarimide moiety found in thalidomide derivatives .
Preparation Methods
Compound 7f is synthesized using a general procedure involving the reaction of 3a with diisopropylethylamine (DIPEA) and cinnamoyl chloride. The specific reaction conditions are as follows:
Reactants: 3a (0.10 g, 0.44 mmol), DIPEA (0.15 mL, 0.88 mmol), and cinnamoyl chloride (73.0 mg, 0.44 mmol).
Procedure: The reactants are combined and subjected to appropriate reaction conditions to yield compound 7f.
Chemical Reactions Analysis
Compound 7f undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. The conditions depend on the desired reaction and product.
Major Products: The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
Compound 7f has several scientific research applications:
Chemistry: It is used as a model compound for studying cereblon-targeting molecules and their effects on protein degradation.
Biology: It helps in understanding the role of cereblon in cellular processes and its potential as a therapeutic target.
Industry: It can be used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Compound 7f exerts its effects by binding to cereblon, altering its substrate specificity. This binding promotes the proteasomal degradation of the lymphoid transcription factor neo-substrate Aiolos (IKZF3). The recognition mode of compound 7f is distinct from that of classical thalidomide-based immunomodulatory drugs, making it a unique molecule in its class .
Comparison with Similar Compounds
Compound 7f is compared with other cereblon-targeting compounds, such as thalidomide derivatives. The key differences include:
Structure: Compound 7f contains a cinnamamide group, while thalidomide derivatives have a glutarimide moiety.
Mechanism: The recognition mode of compound 7f is distinct from that of classical thalidomide-based drugs.
Similar Compounds: Thalidomide, lenalidomide, and pomalidomide are some of the similar compounds used for comparison
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
(E)-N-(2,5-dioxopyrrolidin-3-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H12N2O3/c16-11(7-6-9-4-2-1-3-5-9)14-10-8-12(17)15-13(10)18/h1-7,10H,8H2,(H,14,16)(H,15,17,18)/b7-6+ |
InChI Key |
NSEUGMATEWSNTO-VOTSOKGWSA-N |
Isomeric SMILES |
C1C(C(=O)NC1=O)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(=O)NC1=O)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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